molecular formula C15H22F3N3O2 B7636262 1-(Azepan-1-yl)-2-[4-(3-hydroxypropyl)-3-(trifluoromethyl)pyrazol-1-yl]ethanone

1-(Azepan-1-yl)-2-[4-(3-hydroxypropyl)-3-(trifluoromethyl)pyrazol-1-yl]ethanone

Cat. No. B7636262
M. Wt: 333.35 g/mol
InChI Key: ZHPAXAOQDROFBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Azepan-1-yl)-2-[4-(3-hydroxypropyl)-3-(trifluoromethyl)pyrazol-1-yl]ethanone, also known as AHTP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. AHTP is a pyrazole-based compound that has been shown to exhibit promising biological activity, making it a potential candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of 1-(Azepan-1-yl)-2-[4-(3-hydroxypropyl)-3-(trifluoromethyl)pyrazol-1-yl]ethanone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 1-(Azepan-1-yl)-2-[4-(3-hydroxypropyl)-3-(trifluoromethyl)pyrazol-1-yl]ethanone has been shown to inhibit the activity of COX-2, which is involved in the production of prostaglandins, which play a role in the inflammatory response. 1-(Azepan-1-yl)-2-[4-(3-hydroxypropyl)-3-(trifluoromethyl)pyrazol-1-yl]ethanone has also been shown to inhibit the activity of various kinases, which are involved in cell signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects:
1-(Azepan-1-yl)-2-[4-(3-hydroxypropyl)-3-(trifluoromethyl)pyrazol-1-yl]ethanone has been shown to exhibit a variety of biochemical and physiological effects. 1-(Azepan-1-yl)-2-[4-(3-hydroxypropyl)-3-(trifluoromethyl)pyrazol-1-yl]ethanone has been shown to exhibit potent anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease. 1-(Azepan-1-yl)-2-[4-(3-hydroxypropyl)-3-(trifluoromethyl)pyrazol-1-yl]ethanone has also been shown to exhibit antitumor activity, making it a potential candidate for the development of new cancer therapies.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(Azepan-1-yl)-2-[4-(3-hydroxypropyl)-3-(trifluoromethyl)pyrazol-1-yl]ethanone is its potent biological activity, which makes it a potential candidate for the development of new drugs. However, one of the limitations of 1-(Azepan-1-yl)-2-[4-(3-hydroxypropyl)-3-(trifluoromethyl)pyrazol-1-yl]ethanone is its relatively complex synthesis method, which may make it difficult to produce in large quantities.

Future Directions

There are several potential future directions for research on 1-(Azepan-1-yl)-2-[4-(3-hydroxypropyl)-3-(trifluoromethyl)pyrazol-1-yl]ethanone. One potential direction is the development of new drugs based on the structure of 1-(Azepan-1-yl)-2-[4-(3-hydroxypropyl)-3-(trifluoromethyl)pyrazol-1-yl]ethanone. Another potential direction is the investigation of the mechanism of action of 1-(Azepan-1-yl)-2-[4-(3-hydroxypropyl)-3-(trifluoromethyl)pyrazol-1-yl]ethanone, which may provide insights into the development of new drugs for the treatment of various diseases. Additionally, further research is needed to investigate the potential side effects and toxicity of 1-(Azepan-1-yl)-2-[4-(3-hydroxypropyl)-3-(trifluoromethyl)pyrazol-1-yl]ethanone.

Synthesis Methods

1-(Azepan-1-yl)-2-[4-(3-hydroxypropyl)-3-(trifluoromethyl)pyrazol-1-yl]ethanone can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis of 1-(Azepan-1-yl)-2-[4-(3-hydroxypropyl)-3-(trifluoromethyl)pyrazol-1-yl]ethanone typically involves the reaction of 3-(trifluoromethyl)pyrazole-1-carboxaldehyde with 1-aminoazepane, followed by the addition of 3-hydroxypropylamine and acetic anhydride. The resulting compound is then subjected to various purification steps to obtain pure 1-(Azepan-1-yl)-2-[4-(3-hydroxypropyl)-3-(trifluoromethyl)pyrazol-1-yl]ethanone.

Scientific Research Applications

1-(Azepan-1-yl)-2-[4-(3-hydroxypropyl)-3-(trifluoromethyl)pyrazol-1-yl]ethanone has been the subject of extensive scientific research due to its potential applications in the field of medicinal chemistry. 1-(Azepan-1-yl)-2-[4-(3-hydroxypropyl)-3-(trifluoromethyl)pyrazol-1-yl]ethanone has been shown to exhibit potent inhibitory activity against a variety of enzymes, including cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. 1-(Azepan-1-yl)-2-[4-(3-hydroxypropyl)-3-(trifluoromethyl)pyrazol-1-yl]ethanone has also been shown to exhibit antitumor activity, making it a potential candidate for the development of new cancer therapies.

properties

IUPAC Name

1-(azepan-1-yl)-2-[4-(3-hydroxypropyl)-3-(trifluoromethyl)pyrazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22F3N3O2/c16-15(17,18)14-12(6-5-9-22)10-21(19-14)11-13(23)20-7-3-1-2-4-8-20/h10,22H,1-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHPAXAOQDROFBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CN2C=C(C(=N2)C(F)(F)F)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Azepan-1-yl)-2-[4-(3-hydroxypropyl)-3-(trifluoromethyl)pyrazol-1-yl]ethanone

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